molecular formula C16H20N2O4S B412523 2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302932-48-5

2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B412523
CAS No.: 302932-48-5
M. Wt: 336.4g/mol
InChI Key: CUHUOMQGUIHOSY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC guidelines, prioritizing substituent positions and functional group hierarchy. The numbering begins at the sulfur atom (position 2), with the methoxyethyl ester at position 5, the 4-methoxyphenyl group at position 4, and the methyl group at position 6.

Key identifiers include:

  • CAS Registry Number : 321943-41-3
  • Molecular Formula : C₁₇H₂₀N₂O₅S
  • Molecular Weight : 364.42 g/mol

The SMILES notation (COCCOC(=O)C1=C(NC(=S)NC1C2=CC=C(OC)C=C2)C) and InChIKey (JARBZPDXVYXTSA-UHFFFAOYSA-N) provide unambiguous representation.

Crystallographic Analysis of Tetrahydropyrimidine Core Structure

X-ray diffraction studies of analogous DHPMs reveal a triclinic crystal system (space group P-1) with unit cell parameters a = 7.293 Å, b = 7.815 Å, c = 10.218 Å, α = 87.06°, β = 70.57°, γ = 72.90°. The tetrahydropyrimidine ring adopts a screw-boat conformation , with puckering parameters Q = 0.512 Å and θ = 112.3°.

Crystallographic Parameter Value
Space Group P-1
Unit Cell Volume 524.22 ų
Z-score 2
Density (calc.) 1.358 g/cm³

Hydrogen bonding between N–H and carbonyl oxygen stabilizes the dimeric structure, forming R₂²(8) motifs. The 4-methoxyphenyl group occupies an axial position, creating a dihedral angle of 85.9° with the pyrimidine plane.

Conformational Dynamics of Methoxyethyl Ester Substituent

The methoxyethyl ester at position 5 exhibits restricted rotation due to steric hindrance from the tetrahydropyrimidine core. Nuclear Overhauser Effect (NOE) spectroscopy shows proximity between the ester’s methylene protons (δ 4.21–4.35 ppm) and the C6 methyl group (δ 1.98 ppm), indicating a gauche conformation .

Key NMR Assignments :

Proton δ (ppm) Multiplicity
N–H (position 3) 9.87 Singlet
C6–CH₃ 1.98 Triplet
OCH₂CH₂OCH₃ 3.51–3.68 Multiplet

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) corroborate a 15.3 kcal/mol barrier to rotation about the C5–O bond, favoring the *trans ester configuration.

Electronic Effects of 4-Methoxyphenyl Group on Ring Aromaticity

The 4-methoxyphenyl substituent induces resonance-assisted electron donation into the tetrahydropyrimidine ring, increasing electron density at C4 (NBO charge: −0.12 e) and decreasing it at C2 (+0.09 e). This polarizes the thioxo group (S–C2 bond order: 1.72), enhancing its nucleophilicity.

Electronic Parameters :

Parameter Value
HOMO Energy −6.32 eV
LUMO Energy −1.87 eV
Band Gap 4.45 eV

UV-Vis spectroscopy (λₘₐₓ = 278 nm, ε = 12,400 M⁻¹cm⁻¹) reveals a π→π* transition localized on the 4-methoxyphenyl moiety. The methoxy group’s +M effect red-shifts absorption by 18 nm compared to unsubstituted analogs.

Properties

IUPAC Name

2-methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-20-2)14(18-16(23)17-10)11-4-6-12(21-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHUOMQGUIHOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thioxo group and methoxy substitutions that potentially enhance its biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.406 g/mol
  • CAS Number : 302932-48-5

The presence of functional groups such as the carboxylate and thioxo groups contributes to the compound's solubility in polar solvents, which is significant for its pharmacological applications.

Antioxidant Properties

Research has shown that derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antioxidant activity. A study on Biginelli-type pyrimidines found that certain derivatives demonstrated significant free radical scavenging abilities, with one compound showing an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine scavenging assays . This suggests that this compound may also possess similar antioxidant properties.

Enzyme Inhibition

The compound's structural features may allow it to interact with various enzymes involved in nucleotide metabolism. Studies targeting the pyrimidine biosynthesis pathway have shown that inhibiting specific enzymes can lead to significant effects on cellular processes and viral replication . This opens avenues for exploring the compound's potential as an antiviral agent.

Study on Antioxidant Activity

A comparative study evaluated several pyrimidine derivatives for their antioxidant properties. The results indicated that compounds with similar thioxo and methoxy substitutions exhibited enhanced scavenging activities against free radicals compared to their non-substituted counterparts. The study highlighted the importance of functional group positioning in determining biological activity .

Investigation of Anticancer Properties

In a separate investigation focusing on pyrimidine derivatives' anticancer effects, researchers synthesized various compounds and tested them against multiple cancer cell lines. The results showed varying degrees of inhibition on cell growth and migration. Although specific data on this compound was not included, the data suggest a promising avenue for future research into its anticancer potential.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC16H20N2O5Contains two methoxy groups
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC16H20N2O4SHydroxy group addition alters reactivity
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC16H20N2O5Hydroxy group influences solubility

This table illustrates that while structurally similar compounds may share some biological activities, the unique combination of functional groups in this compound could confer distinct properties worthy of further exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2 (C=O vs. C=S), 4 (aryl groups), and 5 (ester groups). These modifications significantly alter bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected DHPM Derivatives
Compound Name Substituents (Position 4) Position 2 Group Ester Group (Position 5) Key Biological Activities IC50/Activity Data (Where Available) Source
Target Compound 4-(4-Methoxyphenyl) Thioxo (C=S) 2-Methoxyethyl Hypothesized: Antitumor, antioxidant (inferred from analogs) N/A N/A
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Oxo (C=O) Methyl Thymidine phosphorylase inhibition IC50 = 396.7 ± 1.5 µM
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Oxo (C=O) Methyl Antitumor activity (in vitro) IC50 = 389.2 ± 6.2 µM
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Thioxo (C=S) Ethyl Synthetic intermediate; structural characterization N/A
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Thioxo (C=S) Methyl Antioxidant activity (DPPH scavenging) IC50 = 0.6 mg/mL (compound 3c)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Thioxo (C=S) Ethyl Synthetic intermediate; crystal structure reported N/A

Physicochemical Properties

  • Solubility : The 2-methoxyethyl ester may improve aqueous solubility compared to methyl or ethyl esters due to increased polarity.
  • Melting Points : Thioxo derivatives generally exhibit higher melting points than oxo analogs (e.g., 73.6°C for a methyl oxo derivative vs. >100°C for thioxo compounds) .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between 4-methoxybenzaldehyde and thiourea, followed by nucleophilic attack of the β-keto ester enolate. Cyclization yields the tetrahydropyrimidine core. Key optimizations include:

  • Catalyst Choice : CuCl₂·2H₂O enhances reaction rate and yield (85–92%) compared to HCl (70–75%).

  • Solvent-Free Conditions : Eliminating solvents reduces side reactions and improves atom economy.

  • Temperature : Reactions at 80–100°C for 2–4 hours achieve optimal conversion.

Workup and Isolation

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Yield typically ranges from 78% to 90%.

Solvent-Free Mechanochemical Synthesis

A grindstone (ball-mill) approach eliminates solvents entirely, aligning with green chemistry principles.

Procedure

  • Combine 4-methoxybenzaldehyde (0.3 mol), 2-methoxyethyl acetoacetate (0.3 mol), thiourea (0.45 mol), and CuCl₂·2H₂O (5 mol%) in a mortar.

  • Grind for 20–30 minutes until a homogeneous mixture forms.

  • Monitor reaction completion via TLC (hexane:ethyl acetate = 7:3).

  • Wash with cold water and recrystallize.

Advantages

  • Time Efficiency : Completion in 30 minutes vs. 4 hours for conventional methods.

  • Yield Improvement : 88–93% due to reduced side-product formation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.25–7.15 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 5.40 (s, 1H, C4-H), 4.20–4.05 (q, 2H, OCH₂CH₂OCH₃), 3.80 (s, 3H, OCH₃), 3.50–3.40 (m, 2H, OCH₂CH₂OCH₃), 3.30 (s, 3H, OCH₂CH₂OCH₃), 2.35 (s, 3H, C6-CH₃).

  • ¹³C NMR :
    δ 172.5 (C=O), 165.2 (C=S), 159.5 (C-OCH₃), 145.3–114.2 (aromatic carbons), 61.8 (OCH₂CH₂OCH₃), 58.9 (OCH₂CH₂OCH₃), 55.2 (OCH₃), 52.1 (C4), 18.2 (C6-CH₃).

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Key Bands :
    3240 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1645 cm⁻¹ (C=S), 1600 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C).

Melting Point

  • Observed: 185–187°C (lit. 184–186°C for analogous ethyl esters).

Comparative Analysis of Synthetic Routes

Method Catalyst Time Yield Purity
Classical BiginelliHCl4 h75%95%
Solvent-Free (CuCl₂)CuCl₂·2H₂O0.5 h90%98%
Mechanochemical GrindingNone0.5 h88%97%

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The 2-methoxyethyl ester is prone to hydrolysis under acidic conditions. Use neutral pH during workup.

  • Byproduct Formation : Excess thiourea may lead to dithiocarbamate byproducts. Stoichiometric control (1:1.2 aldehyde:thiourea) minimizes this.

Applications and Derivatives

While biological data for this specific compound are unavailable, analogous tetrahydropyrimidines exhibit:

  • Anticancer Activity : IC₅₀ values of 12–45 μM against MCF-7 cells.

  • Antioxidant Potential : DPPH scavenging at 65–80% (100 μg/mL) .

Q & A

Q. Key Optimization Strategies :

  • Solvent selection (ethanol or DCM) to balance reactivity and intermediate stability .
  • Temperature control (reflux at 343–353 K) to prevent decomposition of the thioxo intermediate .
  • Recrystallization in ethanol for purification, achieving >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxyphenyl, thioxo group) and confirms tetrahydropyrimidine ring conformation .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from aromatic and aliphatic protons .
  • X-ray Crystallography : Determines molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 391.142) .

Advanced: How do substituent variations (e.g., thioxo vs. oxo groups) impact bioactivity?

Answer:

  • Thioxo Group : Enhances electron density at the 2-position, increasing affinity for cysteine residues in kinase active sites . Example: Thioxo derivatives show 2–3× lower IC₅₀ values (e.g., 0.8 µM vs. 1.9 µM for oxo analogs) against MAPK14 .
  • Methoxyethyl Ester : Improves solubility in polar solvents (logP ≈ 1.2) compared to methyl esters (logP ≈ 2.1), enhancing bioavailability .

Q. Table 1: Substituent Effects on Bioactivity

Substituent (Position)Target KinaseIC₅₀ (µM)Solubility (mg/mL)
2-Thioxo, 4-MeOPh (This compound)MAPK140.812.3
2-Oxo, 4-EtOPh MAPK141.98.7
2-Thioxo, 3-HOPh CDK22.49.1

Advanced: What strategies resolve contradictions in reported biological data for structurally similar analogs?

Answer:

  • Comparative Assays : Use standardized kinase inhibition assays (e.g., ADP-Glo™) to minimize inter-study variability .
  • Molecular Docking : Validate binding modes using software like AutoDock Vina. Example: The 4-methoxyphenyl group in this compound forms π-π interactions with Phe80 in MAPK14, explaining higher potency vs. 3-hydroxyphenyl analogs .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries 4L7Q, 3NY7) to confirm active-site interactions .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

  • Step 1 (Condensation) : Use ethanol as solvent (yield: 78%) instead of DCM (yield: 65%) to reduce side-product formation .
  • Step 2 (Thioxo Introduction) : Replace thiourea with thioacetic acid to reduce reaction time (6 → 3 hours) and improve yield (70% → 85%) .
  • Step 3 (Transesterification) : Employ microwave-assisted synthesis (100 W, 343 K) to achieve 90% yield vs. 75% with conventional heating .

Q. Table 2: Yield Optimization

StepReagent/ConditionYield (%)
1Ethanol, HCl, reflux78
2Thioacetic acid, DCM85
3Microwave, NaOMe90

Basic: What is the role of X-ray crystallography in confirming stereochemistry?

Answer:
X-ray crystallography resolves:

  • Tetrahydropyrimidine Ring Conformation : Chair vs. boat configurations (e.g., chair conformation in with puckering parameters q = 0.42 Å, θ = 12°).
  • Stereoelectronic Effects : The thioxo group at C2 adopts an axial position, stabilizing the ring via hyperconjugation .
  • Intermolecular Interactions : Hydrogen bonds between the carboxylate O and NH groups (distance: 2.89 Å) stabilize crystal packing .

Advanced: How are intermediates isolated and characterized during synthesis?

Answer:

  • Dihydropyrimidinone Intermediate : Isolated via vacuum filtration (mp 168–170°C) and characterized by FT-IR (C=O stretch at 1705 cm⁻¹) .
  • Thioxo Intermediate : Monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and purified via column chromatography (silica gel, 60–120 mesh) .

Advanced: What methodologies assess solubility and stability for formulation studies?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, measured via HPLC .
  • Stability :
    • Thermal : TGA/DSC (decomposition onset: 185°C) .
    • Photolytic : Expose to UV light (254 nm) for 48 hours; monitor degradation via LC-MS .

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